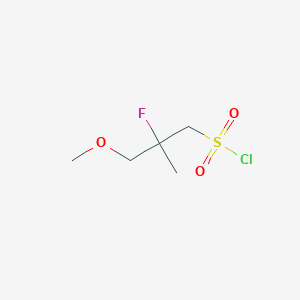

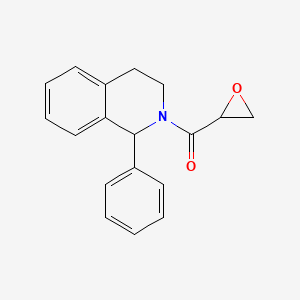

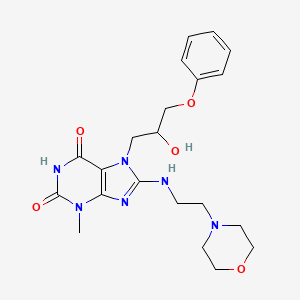

![molecular formula C19H22FN3O3 B2507608 Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 900001-60-7](/img/structure/B2507608.png)

Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate" is a novel pyrazine derivative. While the provided papers do not directly discuss this compound, they offer insights into similar heterocyclic compounds and their synthesis, characterization, and potential applications. These compounds are of interest due to their diverse biological activities and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves multi-step reactions, including annulation methods, as seen in the synthesis of a pyrazole derivative through a 3+2 annulation method . Similarly, the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives from ethyl 3-ethoxymethylene-2,4-dioxovalerate demonstrates the versatility of reactions involving pyrazine analogs . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. The molecular geometry and electronic structure-property relationships are often investigated using density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of pyrazine derivatives with various reagents leads to the formation of diverse heterocyclic compounds . For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines results in regioisomeric pyrazoles . These reactions are indicative of the potential chemical behavior of the compound when subjected to different synthetic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Theoretical calculations, including HOMO/LUMO, MEP, and Hirshfeld surface analysis, complement the experimental data, providing a comprehensive understanding of the properties of these molecules . The antioxidant properties of some pyrazine derivatives have also been evaluated, suggesting potential pharmacological applications .

科学的研究の応用

Synthesis and Reactivity

Synthesis of Fluorescent Molecules : Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate derivatives have been used in the synthesis of novel fluorescent molecules. These molecules show stronger fluorescence intensity compared to their methyl analogues and have many binding sites, making them potentially useful in fluorescence applications (Wu et al., 2006).

Heterocyclic Compound Synthesis : The compound serves as a key starting material for the synthesis of novel analogues of natural alkaloid peramine. This includes the reaction with various electrophilic reagents to create new compounds, characterized by NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Amidation Reactions : Microwave-assisted treatment of similar compounds with primary aliphatic amines has led to the production of corresponding carboxamides, showing the compound's utility in amidation reactions (Milosevic et al., 2015).

Crystal Structure and Analysis

- Crystal Structure Determination : The crystal structure of related compounds has been determined, with findings showing specific geometric parameters, hydrogen interactions, and weak π···π interactions. This is crucial for understanding the molecular structure and interactions of such compounds (Kumar et al., 2018).

Biological Activity

Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This indicates potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Antiarrhythmic Properties : Related pyrrolo[1,2-a]pyrazines have shown antiarrhythmic properties, indicating potential therapeutic applications in treating arrhythmias (Likhosherstov et al., 2003; Filippova et al., 2003).

Heterocyclic Synthesis

Polyfunctionally Substituted Derivatives : The compound has been used to synthesize various polyfunctionally substituted derivatives like pyran, pyridine, and pyridazine. These derivatives have potential applications in various fields of chemistry and pharmacology (Mohareb et al., 2004).

Synthesis of Cancer Inhibitors : A derivative of the compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential in cancer treatment (Liu et al., 2016).

Synthesis of Nanocatalysts : Its derivatives have been used in the synthesis of nanosized catalysts, facilitating the rapid production of pyranopyrazole derivatives, highlighting its utility in nanotechnology and catalysis (Babaie & Sheibani, 2011).

作用機序

Target of Action

The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds.

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .

将来の方向性

特性

IUPAC Name |

ethyl 3-[[1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-26-17(24)9-10-21-19(25)23-13-12-22-11-3-4-16(22)18(23)14-5-7-15(20)8-6-14/h3-8,11,18H,2,9-10,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLLVOHUBYDHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

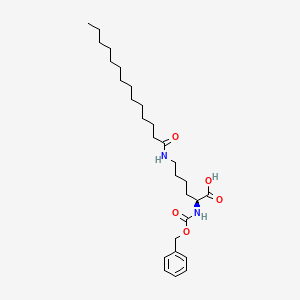

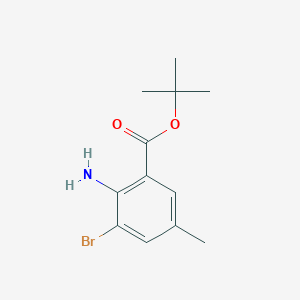

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)

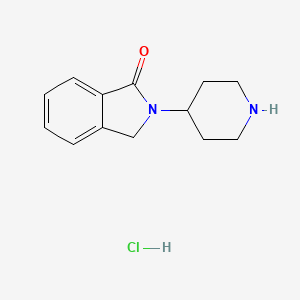

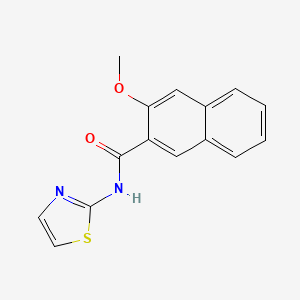

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)

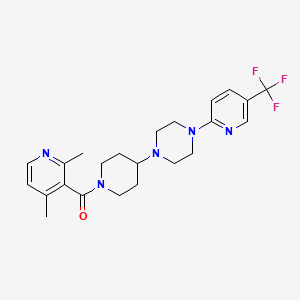

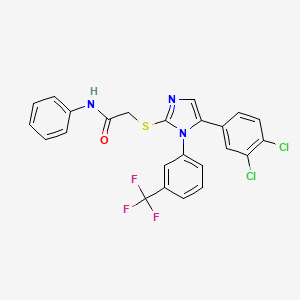

![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)

![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)